2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC14829129
Molecular Formula: C20H17N5O2
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N5O2 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H17N5O2/c1-12-7-9-14(10-8-12)23-18(26)15-11-21-19(22-13(15)2)25-20-24-16-5-3-4-6-17(16)27-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25) |
| Standard InChI Key | SWWMBUDAIQZTTE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4O3 |
Introduction
2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. It features a benzoxazole moiety, which is crucial for its biological activity and potential therapeutic applications. The compound is characterized by its unique molecular structure, combining various functional groups that make it of interest in medicinal chemistry.
Synthesis Methods
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm product identity.
Potential Applications
The presence of the benzoxazole ring in this compound suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways. Compounds with similar structures have been investigated for their biological activities, including potential therapeutic uses.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide | C20H17N5O2 | 359.38 | Benzoxazole, Pyrimidine, Carboxamide |
| 2-(1,3-benzoxazol-2-ylamino)-4-(4-chloro-1H-pyrazol-5-yl)-6-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyrimidine-5-carboxamide | Not specified | 532.0 | Benzoxazole, Pyrazole, Thiadiazole |
| 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide | Not specified | Not specified | Benzoxazole, Thiophene, Dihydropyrimidine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume